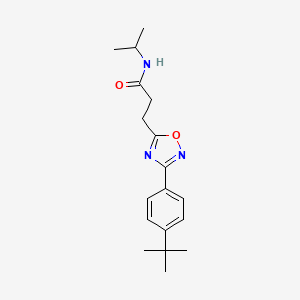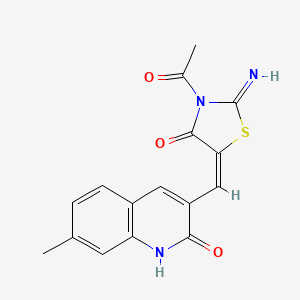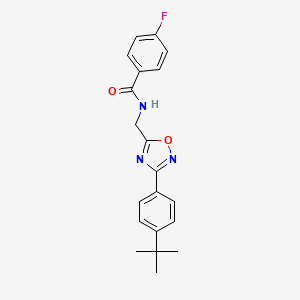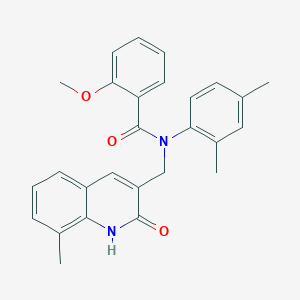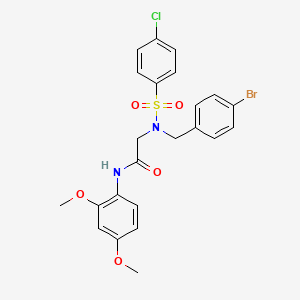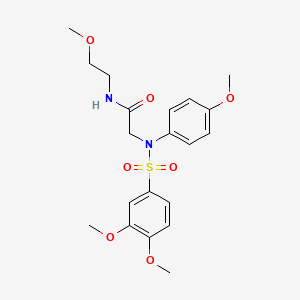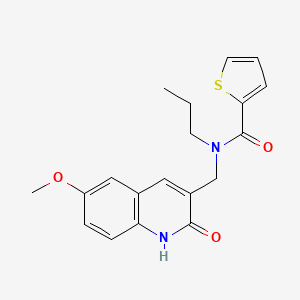
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide, also known as GMX1778, is a novel small molecule inhibitor of NAD+ biosynthesis. It has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the NAD+ biosynthesis pathway, which is essential for cancer cell survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as metabolic disorders such as obesity and diabetes.
Wirkmechanismus
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is a coenzyme that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide reduces the levels of NAD+ in cells, which leads to a disruption of cellular metabolism and energy production. This disruption ultimately leads to cell death in cancer cells and has potential therapeutic applications in other diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the levels of NAD+ in cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been shown to have anti-inflammatory properties and reduce the levels of pro-inflammatory cytokines in animal models. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for NAMPT. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide also has some limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of NAMPT. Another area of research is the combination of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide with other therapeutic agents to enhance its effectiveness. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been studied for its potential use in combination with radiation therapy and chemotherapy. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been studied for its potential use in combination with immunotherapy. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has shown promising results in preclinical studies and has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide involves several steps. The first step is the synthesis of 2-bromo-6-methoxyquinoline, which is then reacted with N-propylthiophene-2-carboxamide to form the intermediate product. The intermediate product is then reacted with sodium borohydride and acetic acid to produce N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. The overall yield of the synthesis is around 30%.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-8-21(19(23)17-5-4-9-25-17)12-14-10-13-11-15(24-2)6-7-16(13)20-18(14)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTFJSPKKSBQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
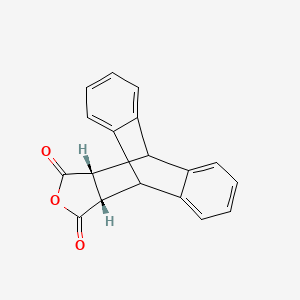

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
